Benanserin Hydrochloride

Description

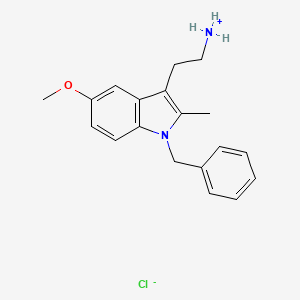

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

525-02-0 |

|---|---|

Molecular Formula |

C19H23ClN2O |

Molecular Weight |

330.8 g/mol |

IUPAC Name |

2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C19H22N2O.ClH/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13,20H2,1-2H3;1H |

InChI Key |

HEVSQLIUCMHBPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl |

Appearance |

Solid powder |

Other CAS No. |

525-02-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Benanserin HCl; Benanserin; Benanserin Hydrochloride; BAS; Benzyl antiserotonin |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Serotonin Antagonism: A Technical History of Benzyl Antiserotonin (BAS)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) antiserotonin (BAS), known scientifically as benanserin (B10858305) or 1-benzyl-2-methyl-5-methoxytryptamine, holds a significant place in the history of pharmacology as one of the first synthetic antagonists of serotonin (B10506) (5-hydroxytryptamine, 5-HT). Its discovery in the mid-1950s by D.W. Woolley and E. Shaw marked a pivotal moment in the understanding of serotonin's physiological roles and opened the door to the development of a vast array of serotonergic drugs. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological properties of BAS, with a focus on its mechanism of action as a 5-HT2A receptor antagonist. Detailed experimental methodologies, quantitative data from historical and contemporary studies, and visualizations of the relevant signaling pathways are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Serotonin Puzzle and the Advent of Antagonists

In the early 1950s, serotonin was a molecule of burgeoning interest. Its identification as a potent vasoconstrictor and its presence in the central nervous system hinted at a wide range of physiological functions. To unravel these functions, researchers sought molecular tools that could selectively block the actions of serotonin. This quest led to the pioneering work of D.W. Woolley and E. Shaw, who hypothesized that structural analogs of serotonin could act as competitive inhibitors. Their research culminated in the synthesis and characterization of several antiserotonin compounds, with benzyl antiserotonin (BAS) emerging as a key discovery. Initially investigated for its potential as a tranquilizer and for the treatment of essential hypertension, the true value of BAS lay in its ability to antagonize serotonin's effects, paving the way for a deeper understanding of the 5-HT receptor system.

Discovery and Synthesis of Benzyl Antiserotonin (BAS)

The first synthesis of benzyl antiserotonin (benanserin) was reported by E. Shaw in a 1955 publication in the Journal of the American Chemical Society. The synthesis, a landmark achievement in medicinal chemistry at the time, involved the chemical modification of a tryptamine (B22526) precursor.

Original Synthesis by E. Shaw (1955)

Hypothesized Experimental Workflow for BAS Synthesis

Quantitative Data from Synthesis

Detailed quantitative data from the original synthesis, such as reaction yields, melting points, and spectroscopic characterization, are not available in the currently accessible literature.

Pharmacological Profile: A Serotonin 5-HT2A Receptor Antagonist

Early pharmacological studies with BAS demonstrated its ability to counteract the effects of serotonin in various biological assays. Modern research on related N-benzyltryptamine compounds has further elucidated the likely mechanism of action of BAS as a serotonin 5-HT2A receptor antagonist. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, initiates a signaling cascade through the Gq alpha subunit.

Receptor Binding Affinity

Quantitative data on the specific binding affinity (Ki) of benanserin for the 5-HT2A receptor is scarce in the contemporary literature. However, studies on structurally similar N-benzyl-5-methoxytryptamines provide insights into the expected range of affinity. For instance, the related compound N-benzyl-5-methoxytryptamine (5-MeO-NBnT) has been shown to bind to the 5-HT2A, 5-HT2B, and 5-HT2C receptors with high affinity.

Table 1: Receptor Binding Affinities (Ki) of a Related Compound (5-MeO-NBnT)

| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT2A | 5.3–55 |

| 5-HT2B | 16.6 |

| 5-HT2C | 95.5–370 |

Data for N-benzyl-5-methoxytryptamine (5-MeO-NBnT), a close structural analog of BAS.

Functional Antagonism

BAS was shown in early studies to be an antagonist of serotonin-induced contractions in isolated tissues. This functional antagonism is consistent with the blockade of the 5-HT2A receptor, which is known to mediate smooth muscle contraction. The half-maximal inhibitory concentration (IC50) of benanserin in functional assays is not well-documented in recent literature.

Mechanism of Action: Inhibition of the 5-HT2A Receptor Signaling Pathway

The primary mechanism of action of benzyl antiserotonin is the competitive antagonism of the 5-HT2A receptor. This receptor is coupled to the Gq G-protein, and its activation by serotonin leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the initial binding of serotonin to the 5-HT2A receptor, BAS prevents the initiation of this signaling cascade.

The 5-HT2A Receptor Signaling Pathway and its Inhibition by BAS

Historical Experimental Protocols

The following represents a generalized protocol for assessing the antiserotonin activity of a compound like BAS, based on the types of experiments conducted in the 1950s.

In Vitro Assessment of Serotonin Antagonism in Isolated Tissues

-

Objective: To determine the ability of a test compound to inhibit serotonin-induced smooth muscle contraction.

-

Tissue Preparation: An isolated tissue preparation, such as a segment of the rat uterus or guinea pig ileum, is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction Measurement: The tissue is connected to a force transducer to record isometric or isotonic contractions.

-

Procedure:

-

A cumulative concentration-response curve to serotonin is established to determine the EC50 (the concentration of serotonin that produces 50% of the maximal response).

-

The tissue is washed and allowed to equilibrate.

-

The tissue is pre-incubated with a known concentration of the antagonist (e.g., BAS) for a specific period.

-

A second cumulative concentration-response curve to serotonin is generated in the presence of the antagonist.

-

-

Data Analysis: The rightward shift in the serotonin concentration-response curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.

Conclusion and Future Perspectives

Benzyl antiserotonin, a pioneering discovery in pharmacology, played a crucial role in establishing the concept of serotonin antagonism and in probing the physiological functions of this key neurotransmitter. While BAS itself is not used clinically today, its legacy endures in the vast and diverse pharmacopeia of serotonergic drugs that have been developed in the decades following its discovery. The study of BAS and other early serotonin antagonists provides a valuable historical perspective for modern drug discovery efforts and underscores the importance of fundamental research in elucidating the complex signaling pathways that govern human physiology and disease. Further research to fully characterize the pharmacological profile of BAS using modern techniques could still yield valuable insights into the structure-activity relationships of 5-HT2A receptor antagonists.

An In-depth Technical Guide on the Pharmacological Profile of Benanserin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanserin Hydrochloride, with the developmental code names MC-4788 and Sq-4788, is one of the earliest identified serotonin (B10506) receptor antagonists.[1] Chemically, it is 1-benzyl-2-methyl-5-methoxytryptamine, a derivative of 5-methoxytryptamine.[1] First appearing in scientific literature around 1955, it was classified as a "tranquilizer" and an "antiserotonin."[1][2] Its investigation paved the way for understanding the role of serotonin in physiological and neurological processes. Clinical studies in the 1950s explored its use as a tranquilizing agent and for the treatment of essential hypertension.[2][3]

Chemical and Physical Properties

The fundamental properties of Benanserin are summarized below.

| Property | Value |

| IUPAC Name | 2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine |

| Synonyms | Benanserin, Benzyl (B1604629) antiserotonin (BAS), MC-4788, Sq-4788, Wooley's antiserotonin |

| Chemical Formula | C₁₉H₂₂N₂O |

| Molar Mass | 294.398 g·mol⁻¹ |

| Drug Class | Serotonin receptor antagonist; Tranquilizer[1] |

| Human Active Dose | 10 to 35 mg (Orally or Intravenously)[1] |

Pharmacological Profile

Mechanism of Action: Serotonin Receptor Antagonism

The primary mechanism of action described for Benanserin is the antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] In the era of its development, this was typically demonstrated through in vitro organ bath experiments where the compound would inhibit the contractile responses of smooth muscle tissues (e.g., rat uterus, guinea pig ileum) induced by serotonin.

Interestingly, it was noted that Benanserin does not antagonize the subjective psychoactive effects of the serotonergic psychedelic LSD, which distinguishes it from other serotonin antagonists of the time, such as chlorpromazine.[1] This suggests a degree of selectivity in its antagonist profile, though the specific 5-HT receptor subtypes it targets were not characterized during its primary research period.

Experimental Protocols

Detailed, step-by-step experimental protocols for Benanserin are not available in modern literature. However, based on standard pharmacological practices of the mid-20th century, its characterization would have involved the following conceptual methodologies.

In Vitro Antagonist Assay (Conceptual)

-

Objective: To determine the ability of Benanserin to inhibit serotonin-induced tissue responses.

-

Methodology:

-

Tissue Preparation: A smooth muscle tissue, such as a strip of rat stomach fundus or guinea pig ileum, is dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Response Measurement: The tissue is connected to an isotonic or isometric force transducer to record contractile responses.

-

Agonist Response: A cumulative concentration-response curve is generated for serotonin to establish a baseline maximal response.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a predetermined period.

-

Challenge: The serotonin concentration-response curve is repeated in the presence of Benanserin.

-

Analysis: A rightward shift in the serotonin concentration-response curve, without a change in the maximal response (surmountable antagonism), would indicate competitive antagonism. The potency of the antagonist (a pA₂ value) could then be calculated using a Schild plot analysis.

-

Discussion and Future Context

Benanserin was a foundational tool in early neuropharmacology. The lack of specific receptor subtype data is a product of its time. Modern research on structurally related N-benzyl-5-methoxytryptamines has revealed that this chemical scaffold can produce potent agonists at 5-HT2 family receptors, rather than antagonists.[4][5][6] This highlights the subtle structure-activity relationships that determine a compound's functional effect at a receptor.

The tranquilizing effects observed in early clinical studies could be attributed to a general antagonism of central nervous system serotonin receptors. However, without modern binding data, the precise molecular targets of Benanserin remain a matter of historical record rather than detailed scientific characterization. For drug development professionals, the story of Benanserin serves as an important reminder of how pharmacological understanding has evolved and the critical need for high-resolution data in modern drug discovery.

References

- 1. Benanserin - Wikipedia [en.wikipedia.org]

- 2. Clinical evaluation of BAS (benzyl analog of serotonin): a tranquilizing drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin and antiserotonins. II. Clinical studies, especially in essential hypertension with the benzyl analog of serotonin (BAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Benanserin (MC-4788) - A Historical Serotonin Antagonist

Introduction

Benanserin, also known by its developmental code MC-4788 and as benzyl (B1604629) antiserotonin (BAS), is an early synthetic tryptamine (B22526) derivative identified as a serotonin (B10506) receptor antagonist.[1] First described in the scientific literature in the mid-1950s, it was one of the initial compounds developed to block the physiological effects of serotonin. Its chemical name is 1-benzyl-2-methyl-5-methoxytryptamine.[1] The primary historical interest in Benanserin was for its potential as a tranquilizer.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benanserin is provided in Table 1.

| Property | Value |

| IUPAC Name | 2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine |

| Synonyms | Benanserin, MC-4788, Sq-4788, Benzyl antiserotonin (BAS), Wooley's antiserotonin, 1-Benzyl-2-methyl-5-methoxytryptamine |

| Molecular Formula | C₁₉H₂₂N₂O |

| Molar Mass | 294.398 g·mol⁻¹ |

| CAS Number | 441-91-8 |

Pharmacological Profile

Benanserin is classified as a serotonin receptor antagonist.[1] Early research indicated its activity in humans at an oral or intravenous dose of 10 to 35 mg.[1] It was described as a tranquilizer, suggesting central nervous system activity.[1]

An interesting distinction noted in early literature is that, unlike other serotonin antagonists such as chlorpromazine, Benanserin does not antagonize the subjective effects of the serotonergic psychedelic LSD.[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific serotonin receptor subtypes that Benanserin interacts with have not been extensively characterized in publicly available modern literature. As a serotonin receptor antagonist, its fundamental action would be to block the binding of serotonin to its receptors, thereby inhibiting the downstream signaling cascades initiated by serotonin.

Due to the lack of specific data on Benanserin's interaction with various signaling pathways, a generalized diagram of serotonin receptor signaling is presented below. This is a hypothetical representation and has not been experimentally validated for Benanserin itself.

Experimental Protocols

Detailed experimental protocols from the original 1950s research are not available in digitized public archives. A general workflow for characterizing a novel serotonin receptor antagonist in a modern research setting is outlined below. This is a hypothetical workflow and does not represent the specific historical experiments conducted on Benanserin.

References

Synthesis of 1-Benzyl-2-methyl-5-methoxytryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a proposed synthetic pathway for 1-benzyl-2-methyl-5-methoxytryptamine, a tryptamine (B22526) derivative with potential activity at serotonin (B10506) receptors. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this document outlines a rational, multi-step approach based on established chemical transformations for analogous compounds. The described methodologies are intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel tryptamine-based compounds.

Proposed Synthetic Pathway

The synthesis of 1-benzyl-2-methyl-5-methoxytryptamine can be envisioned through a three-stage process, commencing with the construction of the core indole (B1671886) structure, followed by the introduction of the tryptamine side chain, and culminating in the N-benzylation of the indole nitrogen.

Caption: Proposed synthetic pathway for 1-benzyl-2-methyl-5-methoxytryptamine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related tryptamines. Optimization of reaction conditions may be necessary to achieve desired yields and purity for the target molecule.

Stage 1: Synthesis of 2-Methyl-5-methoxytryptamine via Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for the preparation of indole derivatives from an arylhydrazine and an aldehyde or ketone. In this proposed step, 4-methoxyphenylhydrazine is reacted with levulinaldehyde (4-oxopentanal) to form the 2-methyl-5-methoxy-indole ring system with the tryptamine precursor side chain.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Levulinaldehyde

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521)

-

Dichloromethane

Procedure:

-

A solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water is prepared.

-

Levulinaldehyde (1.1 eq) is added to the solution, and the mixture is stirred at room temperature to form the hydrazone intermediate.

-

Concentrated hydrochloric acid is added, and the reaction mixture is heated to reflux for several hours to facilitate the Fischer indole cyclization.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a sodium hydroxide solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield 2-methyl-5-methoxytryptamine.

Stage 2: Synthesis of 1-Benzyl-2-methyl-5-methoxytryptamine via Indole N-Benzylation

The final step involves the selective N-benzylation of the indole nitrogen at position 1. This can be achieved by reacting 2-methyl-5-methoxytryptamine with a suitable benzylating agent in the presence of a base. A procedure for the N-benzylation of a similar 2-methyl-5-(methylthio)-1H-indol-3-yl)ethyl)isoindoline-1,3-dione is adapted here.[1]

Materials:

-

2-Methyl-5-methoxytryptamine

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of 2-methyl-5-methoxytryptamine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (1.2 eq) is added portion-wise at 0 °C.

-

The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the indole anion.

-

Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the completion of the reaction.

-

The reaction is quenched by the slow addition of water.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography using a gradient of ethyl acetate in hexanes to afford 1-benzyl-2-methyl-5-methoxytryptamine.[1]

Quantitative Data (Hypothetical)

As no experimental data for the synthesis of the target molecule is available, the following table presents hypothetical quantitative data based on typical yields for similar reactions found in the literature.

| Step | Reactants | Product | Theoretical Yield (%) | Purity (by HPLC) (%) |

| 1. Fischer Indole Synthesis | 4-Methoxyphenylhydrazine HCl, Levulinaldehyde | 2-Methyl-5-methoxytryptamine | 60-75 | >95 |

| 2. Indole N-Benzylation | 2-Methyl-5-methoxytryptamine, Benzyl bromide | 1-Benzyl-2-methyl-5-methoxytryptamine | 70-85 | >98 |

Biological Context and Signaling Pathway

N-benzylated tryptamines are known to exhibit high affinity for serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂𝒸).[2][3][4][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gαq proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a wide range of physiological and behavioral processes.

Caption: Postulated signaling pathway of 1-benzyl-2-methyl-5-methoxytryptamine via 5-HT2 receptor activation.

Conclusion

This technical guide outlines a feasible synthetic route to 1-benzyl-2-methyl-5-methoxytryptamine, leveraging well-established synthetic methodologies. The provided protocols offer a starting point for the laboratory preparation of this compound. Further research is warranted to confirm the proposed synthetic pathway, optimize reaction conditions, and fully characterize the pharmacological profile of this novel tryptamine derivative. The information presented herein is intended to facilitate future investigations into the structure-activity relationships of N-benzylated tryptamines and their potential as modulators of the serotonergic system.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Benanserin HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benanserin hydrochloride (Benanserin HCl) is a tryptamine (B22526) derivative that has been identified as a serotonin (B10506) receptor antagonist. Also known as benzyl (B1604629) antiserotonin (BAS), it represents an early generation of compounds targeting the serotonergic system. This technical guide provides a comprehensive overview of the known physical and chemical properties of Benanserin HCl, its inferred mechanism of action, and detailed experimental protocols for its characterization. Due to the limited availability of published experimental data for this specific compound, this guide combines retrieved information with established methodologies for analogous compounds to provide a robust resource for researchers.

Physical and Chemical Properties

| Property | Benanserin (Base) | Benanserin HCl |

| IUPAC Name | 2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine[1] | 1-Benzyl-2-methyl-5-methoxytryptamine Hydrochloride[2] |

| Synonyms | BAS, Benzyl antiserotonin, MC-4788, Sq-4788[3] | This compound[2] |

| CAS Number | 441-91-8[1][3] | 525-02-0[2] |

| Molecular Formula | C₁₉H₂₂N₂O[1][3] | C₁₉H₂₃ClN₂O[2] |

| Molecular Weight | 294.4 g/mol [1] | 330.86 g/mol [2] |

| Melting Point | Not available | Not available |

| Boiling Point | 494.7 °C at 760 mmHg (Predicted)[4] | Not available |

| Solubility | Not available | Not available |

| pKa | Not available | Not available |

| Appearance | Solid (Predicted) | Not available |

Mechanism of Action: Serotonin 5-HT₂A Receptor Antagonism

Benanserin is classified as a serotonin receptor antagonist[3]. Based on the pharmacology of similar tryptamine-based antagonists, it is highly probable that Benanserin HCl exerts its effects primarily through the antagonism of the serotonin 2A (5-HT₂A) receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit[5][6].

Signaling Pathway

Antagonism of the 5-HT₂A receptor by Benanserin HCl would block the downstream signaling cascade initiated by serotonin. The canonical Gq-mediated pathway involves the following steps:

-

Receptor Activation (Blocked by Benanserin): In the absence of an antagonist, serotonin binds to the 5-HT₂A receptor, inducing a conformational change.

-

G-Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gq protein, promoting the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-β (PLC-β)[7].

-

Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG)[3][7][8].

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol[8][9].

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca²⁺, recruits and activates protein kinase C (PKC) at the cell membrane[1][2][10].

-

Cellular Response: Activated PKC phosphorylates a multitude of downstream target proteins, leading to a variety of cellular responses, including modulation of gene expression, neuronal excitability, and synaptic plasticity.

By binding to the 5-HT₂A receptor, Benanserin HCl prevents the initial step of this cascade, thereby inhibiting the physiological effects mediated by serotonin through this pathway.

Experimental Protocols

The following sections detail standardized experimental protocols that can be adapted for the characterization of Benanserin HCl.

Determination of Physicochemical Properties

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess amount of Benanserin HCl to a known volume of each buffer in a sealed flask. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the suspensions to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of Benanserin HCl in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

This method is suitable for determining the acid dissociation constant of ionizable compounds.

-

Sample Preparation: Dissolve a precisely weighed amount of Benanserin HCl in a suitable solvent system (e.g., water or a co-solvent system like methanol-water for poorly soluble compounds).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Pharmacological Characterization

This assay determines the affinity of Benanserin HCl for a specific receptor, such as the 5-HT₂A receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT₂A receptor or from a tissue known to be rich in this receptor (e.g., rat frontal cortex).

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a constant concentration of a radiolabeled antagonist with known affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin), and varying concentrations of Benanserin HCl.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Benanserin HCl concentration. The concentration of Benanserin HCl that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

This cell-based assay measures the ability of Benanserin HCl to block agonist-induced activation of the 5-HT₂A receptor.

-

Cell Culture: Culture a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor.

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubation: Incubate the cells with varying concentrations of Benanserin HCl.

-

Agonist Stimulation: Add a known agonist of the 5-HT₂A receptor (e.g., serotonin) at a concentration that elicits a submaximal response (EC₈₀).

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader or fluorescence microscope.

-

Data Analysis: Determine the concentration of Benanserin HCl that causes a 50% reduction in the agonist-induced calcium response (IC₅₀). This value can be used to quantify the antagonist potency.

Conclusion

Benanserin HCl is a serotonin receptor antagonist with a likely mechanism of action centered on the 5-HT₂A receptor. While specific experimental data on its physical and chemical properties are sparse, this guide provides a framework for its characterization based on established scientific principles and methodologies. The detailed protocols and signaling pathway diagrams serve as a valuable resource for researchers investigating this and similar compounds, facilitating further exploration of its pharmacological profile and potential therapeutic applications. Further experimental work is required to fully elucidate the quantitative properties and receptor selectivity of Benanserin HCl.

References

- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. ijirss.com [ijirss.com]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benanserin (CAS 441-91-8)

Disclaimer: Publicly available, in-depth technical information on Benanserin (CAS 441-91-8) is limited. This guide summarizes the available data and provides context based on related compounds and general pharmacological principles. Much of the detailed quantitative data and specific experimental protocols, particularly regarding clinical efficacy and advanced pharmacological characterization, are not available in the public domain. To illustrate the type of data typically available for a well-characterized compound, information on Blonanserin (B195606), a different atypical antipsychotic, is included for comparative purposes and is clearly labeled as such.

Introduction

Benanserin, also known by its chemical name 1-benzyl-2-methyl-5-methoxytryptamine and synonyms such as Benzyl antiserotonin (BAS), MC-4788, and Sq-4788, is recognized as one of the earliest developed serotonin (B10506) receptor antagonists.[1] First described in the scientific literature in 1955, it belongs to the tryptamine (B22526) and 5-methoxytryptamine (B125070) families of compounds.[1] Historically, it has been classified as a tranquilizer and was noted to be active in humans at oral or intravenous doses of 10 to 35 mg.[1] A distinguishing feature of Benanserin is that, unlike some other serotonin receptor antagonists like chlorpromazine, it does not counteract the subjective effects of the psychedelic agent LSD.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benanserin is provided in the table below.

| Property | Value | Source |

| CAS Number | 441-91-8 | [2][3][4] |

| Molecular Formula | C₁₉H₂₂N₂O | [1][2][3] |

| Molecular Weight | 294.398 g/mol | [1][2][3] |

| IUPAC Name | 2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine | [1][2] |

| Synonyms | Benanserin, Benzyl antiserotonin (BAS), MC-4788, Sq-4788, 1-Benzyl-2-methyl-5-methoxytryptamine | [1][4] |

| Boiling Point | 494.7°C at 760 mmHg | [3] |

| Flash Point | 253°C | [3] |

| Density | 1.1 g/cm³ | [3] |

| Refractive Index | 1.588 | [3] |

Synthesis

Below is a conceptual workflow for the synthesis of Benanserin.

Pharmacological Profile

Benanserin is characterized as a serotonin receptor antagonist.[1] However, a detailed public profile of its binding affinities (Ki values) and functional activities (IC50/EC50 values) at various serotonin receptor subtypes and other neurotransmitter receptors is not available.

For illustrative purposes, the following table shows the receptor binding profile of Blonanserin , a different atypical antipsychotic. This data is not for Benanserin but serves to demonstrate the type of quantitative data that is typically generated in drug development.

| Receptor | Ki (nM) - Blonanserin |

| Dopamine D₂ | 0.5 |

| Dopamine D₃ | 0.8 |

| Serotonin 5-HT₂ₐ | 3.1 |

Data for Blonanserin, not Benanserin.

Mechanism of Action

As a serotonin receptor antagonist, Benanserin is presumed to exert its effects by blocking the action of serotonin at its receptors. The specific subtypes of serotonin receptors that Benanserin has the highest affinity for are not well-documented in publicly accessible sources.

The diagram below illustrates a generalized signaling pathway for serotonin 5-HT₂ₐ receptors, a common target for antipsychotic and tranquilizing agents, and the putative antagonistic action of a compound like Benanserin.

Experimental Protocols

Detailed experimental protocols for assays performed with Benanserin are not available in the public domain. However, standard pharmacological assays would be employed to characterize its activity.

Radioligand Binding Assay (Conceptual Protocol)

This type of assay is used to determine the binding affinity of a compound to a specific receptor.

Functional Assay (Conceptual Protocol)

Functional assays measure the biological effect of a compound after it binds to a receptor. For a 5-HT₂ₐ antagonist, this could involve measuring changes in intracellular calcium levels.

References

- 1. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetic and safety profiles of blonanserin in healthy Chinese volunteers after single fasting doses and single and multiple postprandial doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benanserin | C19H22N2O | CID 9925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benanserin - Wikipedia [en.wikipedia.org]

In Vitro Characterization of Benanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benanserin, chemically known as 2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine, is a tryptamine (B22526) derivative with potential psychoactive properties. A thorough in vitro characterization is paramount to understanding its pharmacological profile, including its mechanism of action, potency, and selectivity. This guide provides a comprehensive overview of the essential in vitro assays required to characterize Benanserin, focusing on its potential interactions with serotonergic and dopaminergic systems, which are common targets for tryptamine analogs. While specific experimental data for Benanserin is not extensively available in public literature, this document outlines the detailed experimental protocols and data presentation formats necessary for its comprehensive in vitro evaluation.

Introduction

Tryptamine derivatives represent a broad class of compounds with significant pharmacological interest, primarily due to their interactions with central nervous system (CNS) receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Benanserin, as a member of this class, warrants a systematic in vitro characterization to elucidate its therapeutic potential and guide further drug development efforts. This document serves as a technical guide for researchers, providing standardized methodologies for receptor binding affinity, functional activity assessment, and signaling pathway analysis.

Receptor Binding Profile of Benanserin

Determining the binding affinity of Benanserin to a panel of relevant CNS receptors is the foundational step in its in vitro characterization. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.

Data Presentation: Receptor Binding Affinities

The binding affinities (Ki) of Benanserin against a panel of selected serotonin and dopamine receptors should be determined and presented in a clear, tabular format. The following table illustrates a template for presenting such data, with example values for related tryptamine compounds to provide context.

| Receptor Subtype | Radioligand | Ki (nM) of Benanserin |

| Serotonin Receptors | ||

| 5-HT1A | [³H]-8-OH-DPAT | TBD |

| 5-HT2A | [³H]-Ketanserin | TBD |

| 5-HT2C | [³H]-Mesulergine | TBD |

| Dopamine Receptors | ||

| D1 | [³H]-SCH23390 | TBD |

| D2 | [³H]-Spiperone | TBD |

| D3 | [³H]-7-OH-DPAT | TBD |

| TBD: To be determined experimentally. |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of Benanserin for a target receptor.

Materials:

-

Cell membranes expressing the target human receptor (e.g., 5-HT2A or D2).

-

Radioligand specific for the target receptor.

-

Benanserin stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

Non-specific binding control (e.g., a high concentration of a known ligand for the target receptor).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of Benanserin from the stock solution in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or non-specific binding control or Benanserin dilution.

-

50 µL of the specific radioligand at a concentration close to its Kd.

-

100 µL of the diluted cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Benanserin concentration.

-

Determine the IC50 value (the concentration of Benanserin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

-

Functional Activity of Benanserin

Functional assays are crucial to determine whether Benanserin acts as an agonist, antagonist, or inverse agonist at its target receptors. These assays typically measure the downstream signaling events following receptor activation.

Data Presentation: Functional Potency and Efficacy

The functional activity of Benanserin should be quantified in terms of its potency (EC50 for agonists, IC50 for antagonists) and efficacy (Emax). This data should be presented in a structured table.

| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) of Benanserin | Emax (%) of Benanserin |

| Serotonin Receptors | ||||

| 5-HT2A | Calcium Flux | Agonist/Antagonist | TBD | TBD |

| Dopamine Receptors | ||||

| D2 | cAMP Accumulation | Agonist/Antagonist | TBD | TBD |

| TBD: To be determined experimentally. |

Experimental Protocol: Functional Assays

A. Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)

This assay measures changes in intracellular calcium concentration upon receptor activation.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Benanserin stock solution.

-

A known 5-HT2A receptor agonist (e.g., Serotonin).

-

A known 5-HT2A receptor antagonist (e.g., Ketanserin).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition:

-

Agonist Mode: Add serial dilutions of Benanserin to the wells and measure the fluorescence intensity over time.

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of Benanserin for a specified time before adding a fixed concentration (e.g., EC80) of a known agonist. Measure the fluorescence intensity.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline.

-

For agonist activity, plot the response against the logarithm of the Benanserin concentration to determine the EC50 and Emax.

-

For antagonist activity, plot the inhibition of the agonist response against the logarithm of the Benanserin concentration to determine the IC50.

-

B. cAMP Accumulation Assay (for Gi/o or Gs-coupled receptors like D2)

This assay measures the inhibition (Gi/o) or stimulation (Gs) of adenylyl cyclase activity.

Materials:

-

CHO or HEK293 cells stably expressing the human D2 receptor.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Forskolin (an adenylyl cyclase activator).

-

Benanserin stock solution.

-

A known D2 receptor agonist (e.g., Dopamine).

-

A known D2 receptor antagonist (e.g., Haloperidol).

-

Cell lysis buffer.

Procedure:

-

Cell Plating: Plate the D2 expressing cells in a 96-well plate and grow to confluence.

-

Compound Treatment:

-

Agonist Mode (for Gi-coupled D2): Pre-incubate cells with serial dilutions of Benanserin, then stimulate with a fixed concentration of forskolin.

-

Antagonist Mode (for Gi-coupled D2): Pre-incubate cells with serial dilutions of Benanserin, then add a fixed concentration of a known D2 agonist followed by stimulation with forskolin.

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production.

-

For agonist activity, plot the inhibition against the logarithm of the Benanserin concentration to determine the EC50.

-

For antagonist activity, plot the reversal of agonist-induced inhibition against the logarithm of the Benanserin concentration to determine the IC50.

-

Signaling Pathways and Experimental Workflow

Visualizing the signaling pathways and experimental workflows can aid in understanding the experimental design and the mechanism of action of Benanserin.

Signaling Pathway of a Tryptamine Derivative at a 5-HT2A Receptor

Caption: Signaling pathway of a 5-HT2A receptor agonist.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of Benanserin.

Conclusion

The in vitro characterization of Benanserin, a novel tryptamine derivative, requires a systematic and multi-faceted approach. By employing the detailed experimental protocols for radioligand binding and functional assays outlined in this guide, researchers can effectively determine its receptor binding profile, functional activity, and selectivity. The structured presentation of quantitative data and the visualization of key processes will facilitate a comprehensive understanding of Benanserin's pharmacology, which is essential for its potential development as a therapeutic agent. This guide provides the necessary framework for the rigorous in vitro evaluation of Benanserin and other novel psychoactive compounds.

References

Methodological & Application

Application Notes and Protocols for Mianserin Hydrochloride: In Vivo Experimental Design

A Note on "Benanserin Hydrochloride": The compound "this compound" is not widely documented in scientific literature. It is presumed that this may be a typographical error or a less common name for a related compound. Based on phonetic and structural similarities to known psychotropic agents, this document will focus on Mianserin (B1677119) Hydrochloride , a well-researched tetracyclic antidepressant with a distinct pharmacological profile relevant to researchers in neuroscience and drug development.

Introduction

Mianserin is a tetracyclic antidepressant agent used in the treatment of major depressive disorder.[1][2] Its therapeutic effects are attributed to its complex interactions with various neurotransmitter systems, distinguishing it from typical tricyclic antidepressants and selective serotonin (B10506) reuptake inhibitors (SSRIs).[1] Mianserin's primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic receptors and postsynaptic serotonin 5-HT2A and 5-HT2C receptors.[3][4] It also exhibits potent antihistaminic (H1) properties, which contribute to its sedative effects.[4] These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the pharmacological effects of Mianserin Hydrochloride.

Mechanism of Action: Signaling Pathways

Mianserin's antidepressant effects are primarily mediated through the enhancement of noradrenergic and serotonergic neurotransmission via a unique receptor blockade profile.

-

α2-Adrenergic Receptor Antagonism: Presynaptic α2-adrenergic receptors function as autoreceptors, providing negative feedback to inhibit the release of norepinephrine (B1679862) (NE). By blocking these receptors, mianserin disinhibits noradrenergic neurons, leading to an increased release of NE into the synaptic cleft.[4]

-

5-HT2A and 5-HT2C Receptor Antagonism: Mianserin is a potent antagonist of 5-HT2A and 5-HT2C receptors.[3] Blockade of these receptors is a key component of the therapeutic action of many atypical antidepressants and antipsychotics, contributing to anxiolytic and antidepressant effects.

-

Indirect Serotonin (5-HT) Enhancement: The increased norepinephrine from α2-adrenoceptor blockade can indirectly enhance serotonin release. Norepinephrine can act on α1-adrenergic receptors located on serotonergic neuron cell bodies, leading to an increase in 5-HT neuron firing and release.

The following diagram illustrates the primary signaling pathways affected by Mianserin.

Caption: Mianserin's dual antagonism of α2-adrenergic and 5-HT2A/2C receptors.

In Vivo Experimental Protocols

The following protocols are designed for preclinical evaluation of Mianserin Hydrochloride in rodent models.

Animal Models

-

Chronic Mild Stress (CMS) Model of Depression: This model induces anhedonia, a core symptom of depression, in rodents through exposure to a series of unpredictable, mild stressors.[5][6]

-

Forced Swim Test (FST) / Behavioral Despair Test: An acute model used to screen for antidepressant activity. Immobility in the test is interpreted as a state of behavioral despair.

-

Clonidine-Induced Mydriasis: This test is used to evaluate the in vivo α2-adrenoceptor blocking effect of a compound by measuring its ability to antagonize the pupil-dilating effect of clonidine.[7]

Experimental Workflow

The diagram below outlines a typical workflow for an in vivo study using the Chronic Mild Stress model.

Caption: Workflow for a Chronic Mild Stress study with Mianserin.

Detailed Methodologies

Protocol 1: Chronic Mild Stress (CMS) Model

-

Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.

-

Housing: Animals are individually housed for the duration of the stress protocol.

-

Baseline Measurement: Before initiating the stress protocol, establish a baseline for hedonic behavior using the sucrose preference test.

-

Stress Regimen: For 4-6 weeks, expose animals to a varied and unpredictable sequence of mild stressors. Examples include: cage tilt, soiled cage, light/dark cycle reversal, and periods of food or water deprivation.

-

Treatment: Following the confirmation of anhedonia (significant decrease in sucrose preference), begin daily administration of Mianserin Hydrochloride or vehicle. A typical dose is 10 mg/kg administered intraperitoneally (i.p.).[3]

-

Behavioral Assessment: Continue to monitor sucrose preference weekly throughout the treatment period.

Protocol 2: Receptor Occupancy Study

-

Animals: Male CD1 mice or Sprague-Dawley rats.

-

Drug Administration: Administer Mianserin Hydrochloride via the desired route (e.g., i.p., s.c., or i.v.) at various doses. Doses ranging from 1.25 to 20 mg/kg (i.p.) have been used to investigate 5-HT2A/2C receptor blockade.[3] For α2-adrenoceptor antagonism, doses of 2 and 5 mg/kg (s.c.) have been studied.[8]

-

Time Course: Euthanize animals at different time points post-administration (e.g., 30, 60, 120 minutes) to determine the time course of receptor binding.

-

Tissue Processing: Rapidly extract and freeze the brain regions of interest (e.g., frontal cortex, hippocampus).

-

Radioligand Binding Assay: Perform ex vivo binding assays on brain homogenates using selective radioligands to quantify the occupancy of 5-HT2A receptors (e.g., [3H]ketanserin) and α2-adrenoceptors.

Data Presentation

Quantitative data from in vivo studies should be summarized for clarity and comparison.

Table 1: In Vivo Dosages of Mianserin Hydrochloride in Rodent Models

| Animal Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |

|---|---|---|---|---|---|

| Chronic Mild Stress | Rat | i.p. | 10 mg/kg/day | Reversal of stress-induced anhedonia | [5] |

| Wet Dog Shake Antagonism | Rat | i.p. | 5-20 mg/kg | Antagonism of 5-HT2A agonist-induced behavior | [3] |

| Penile Erection Antagonism | Rat | i.p. | 1.25-20 mg/kg | Antagonism of 5-HT2C agonist-induced behavior | [3] |

| Microdialysis | Rat | s.c. | 2-5 mg/kg | Increased extracellular norepinephrine metabolite (DOPAC) | [8] |

| Spinal Cord Injury | Rat | i.v. | 1 mg/kg | Neuroprotection | [9] |

| Social Behavior | Mouse | i.p. | 0.48 µmol/kg | Decreased aggressive behavior | [10] |

| Antinociception | Mouse | i.p. | 1-25 mg/kg | Dose-dependent antinociceptive effect |[11] |

Table 2: Receptor Modulation by Mianserin Administration

| Receptor Target | Species | Duration of Treatment | Change in Receptor Density (Bmax) | Change in Ligand Affinity (Kd) | Reference |

|---|---|---|---|---|---|

| 5-HT2A | Rat (Frontal Cortex) | 4 days | Decreased | No significant change | [12] |

| 5-HT2A | Human (Platelets) | 5 days | Increased | Decreased | [13] |

| 5-HT2A | Human (Neuroblastoma cells) | 24 hours | 48% Decrease | Decrease (likely due to retained mianserin) | [14] |

| 5-HT2C | Human (Neuroblastoma cells) | 72 hours | 44% Decrease | Decrease (likely due to retained mianserin) |[14] |

Conclusion

Mianserin Hydrochloride offers a multifaceted mechanism of action that makes it a valuable tool for neuropharmacological research. The experimental designs and protocols outlined in these application notes provide a framework for investigating its antidepressant, anxiolytic, and other central nervous system effects in vivo. Careful consideration of the animal model, dosage, route of administration, and specific behavioral or biochemical endpoints is critical for obtaining robust and reproducible data.

References

- 1. Mianserin: A decade of scientific development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mianserin - Wikipedia [en.wikipedia.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Curative effects of the atypical antidepressant mianserin in the chronic mild stress-induced anhedonia model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Curative effects of the atypical antidepressant mianserin in the chronic mild stress-induced anhedonia model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological evaluation of in vivo tests for alpha 2-adrenoceptor blockade in the central nervous system and the effects of the enantiomers of mianserin and its aza-analog ORG 3770 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differences in modulation of noradrenergic and serotonergic transmission by the alpha-2 adrenoceptor antagonists, mirtazapine, mianserin and idazoxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of mianserin neuroprotection in experimental spinal trauma: dose/route response and late treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of acute and chronic administration of the antidepressants, imipramine, phenelzine and mianserin, on the social behaviour of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction between the tetracyclic antidepressant mianserin HCl and opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of 5-HT(2A) receptor mRNA levels and binding sites in rat frontal cortex by the agonist DOI and the antagonist mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mianserin-induced up-regulation of serotonin receptors on normal human platelets in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Blonanserin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blonanserin is an atypical antipsychotic agent characterized by its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Understanding its activity at the cellular level is crucial for drug development and neuroscience research. This document provides detailed protocols for key cell-based assays to quantify Blonanserin's antagonist activity and presents its known performance data.

Mechanism of Action

Blonanserin exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist at these sites.[1][3] Its therapeutic effects in treating schizophrenia are attributed to the modulation of dopaminergic and serotonergic neurotransmission.[3]

Data Presentation: Blonanserin Activity

The following table summarizes the quantitative data for Blonanserin's activity at its primary targets.

| Target Receptor | Assay Type | Parameter | Value (nM) | Cell Line |

| Serotonin 5-HT2A | Binding Assay | Ki | 0.64 | - |

| Dopamine D2 | Binding Assay | Ki | 0.284 | - |

| Dopamine D2-like (D2-rich region) | In vivo PET | EC50 | 0.39 ng/mL | Human Brain |

| Dopamine D3-like (D3-rich region) | In vivo PET | EC50 | 0.40 ng/mL | Human Brain |

Note: EC50 values from in vivo PET studies are presented in ng/mL as reported in the source material.[4]

Signaling Pathways

To understand the functional consequences of Blonanserin's antagonism, it is essential to visualize the signaling pathways it modulates.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Caption: Dopamine D2 Receptor Gi Signaling Pathway.

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine the antagonist activity of Blonanserin.

Intracellular Calcium Flux Assay for 5-HT2A Receptor Antagonism

This assay measures the ability of Blonanserin to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

-

Probenecid (B1678239) (optional, to prevent dye leakage).

-

5-HT2A receptor agonist (e.g., Serotonin or DOI).

-

Blonanserin.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Protocol:

-

Cell Culture: Seed the 5-HT2A expressing cells into microplates at an appropriate density and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of Blonanserin in assay buffer.

-

Prepare a fixed concentration of the 5-HT2A agonist (typically at its EC80 concentration) in assay buffer.

-

-

Assay Procedure:

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

Add the Blonanserin dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Automatically inject the 5-HT2A agonist into the wells and immediately begin kinetic fluorescence measurements.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Determine the inhibitory effect of Blonanserin by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Calculate the IC50 value of Blonanserin by plotting the percent inhibition against the log concentration of Blonanserin and fitting the data to a four-parameter logistic equation.

-

IP-One HTRF Assay for 5-HT2A Receptor Antagonism

This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, to measure 5-HT2A receptor activation and its inhibition by Blonanserin.[5]

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and lysis buffer).

-

Stimulation buffer containing Lithium Chloride (LiCl).

-

5-HT2A receptor agonist (e.g., Serotonin).

-

Blonanserin.

-

384-well white microplates.

-

HTRF-compatible microplate reader.

Protocol:

-

Cell Culture: Suspend the 5-HT2A expressing cells in an appropriate buffer and dispense into the microplate.

-

Compound and Agonist Addition:

-

Add serial dilutions of Blonanserin to the wells.

-

Add the 5-HT2A agonist at a fixed concentration (e.g., EC80) to all wells except the negative control.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for IP1 accumulation.[6]

-

Detection:

-

Add the IP1-d2 conjugate and the Eu-cryptate labeled anti-IP1 antibody to the wells.

-

Incubate the plate at room temperature for 60 minutes or as recommended by the kit manufacturer.

-

-

Measurement: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis:

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Calculate the ratio of the fluorescence intensities at the two wavelengths.

-

Determine the inhibitory effect of Blonanserin by comparing the HTRF signal in the presence and absence of the antagonist.

-

Calculate the IC50 value of Blonanserin from the concentration-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing GPCR antagonists using cell-based assays.

Caption: General workflow for GPCR antagonist screening.

References

- 1. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for the Quantification of Blonanserin

Introduction

Blonanserin is a novel antipsychotic agent utilized in the treatment of schizophrenia. Accurate and reliable quantification of Blonanserin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Blonanserin using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methods Overview

Two primary analytical techniques have been validated for the quantification of Blonanserin:

-

RP-HPLC with UV-Visible/PDA Detection: A robust and widely accessible method suitable for the analysis of Blonanserin in bulk drug and pharmaceutical dosage forms. This technique offers good precision and accuracy for quality control purposes.

-

LC-MS/MS: A highly sensitive and selective method ideal for the quantification of Blonanserin and its metabolites in complex biological matrices such as plasma and urine. Its high sensitivity allows for the determination of low concentrations, making it essential for pharmacokinetic and bioequivalence studies.

II. Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for the different analytical methods used for Blonanserin quantification.

Table 1: RP-HPLC Method Parameters for Pharmaceutical Formulations

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Symmetry Shield RP18 | C18 (250 x 4.0 mm, 5 µm)[1] |

| Mobile Phase | Water:Acetonitrile (B52724):TFA (65:35:0.05 v/v/v) | 10 mM Potassium dihydrogen orthophosphate and Acetonitrile (70:30) | Phosphate buffer:Acetonitrile:Methanol (B129727) (40:40:20 v/v/v), pH 4.0[1] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] | 1.0 mL/min[1] |

| Detection Wavelength | 237 nm (PDA) | 236 nm[2] | 237 nm (UV-Visible)[1] |

| Retention Time | ~4.9 min | ~2.75 min[2] | Not Specified |

| Linearity Range | 10.0 - 150.0 µg/mL | 5 - 35 µg/mL[2] | 32 - 48 ppm[1] |

| Correlation Coefficient (r²) | ≥0.9996 | >0.999[2] | 0.9998[1] |

| Limit of Detection (LOD) | 5.08 µg/mL | 2 µg/mL[2] | 1.49 µg/mL[1] |

| Limit of Quantitation (LOQ) | 15.39 µg/mL | 6.09 µg/mL[2] | 4.53 µg/mL[1] |

Table 2: LC-MS/MS Method Parameters for Biological Samples

| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) | Method 3 (Human Plasma & Urine) |

| Analyte(s) | Blonanserin, Blonanserin C[3] | Blonanserin, N-desethyl blonanserin[4] | Blonanserin, Blonanserin C[5] |

| Internal Standard (IS) | AD-5332[3] | N-desethyl blonanserin-d8[4][6] | N-desethyl-chlor-blonanserin (Blonanserin D)[5] |

| Sample Preparation | Protein Precipitation[3] | Protein Precipitation[4] | Liquid-Liquid Extraction[5][7] |

| Chromatographic Column | Waters XBridge C8 (150 x 4.6 mm, 3.5 µm)[3] | Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[4] | Agilent Eclipse Plus C18[5] |

| Mobile Phase | A: 10 mM Ammonium (B1175870) formate (B1220265) & 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol[3] | A: Methanol:Water (75:25, v/v) with 5 mM Ammonium formateB: Acetonitrile with 0.1% Formic acid[4] | Acetonitrile and Ammonium formate-formic acid buffer (87:13, v/v)[5] |

| Flow Rate | Not Specified | 0.5 mL/min[4][6] | Not Specified |

| Ionization Mode | Positive ESI[3] | Positive ESI[4][6] | Positive ESI[5] |

| MRM Transitions (m/z) | Blonanserin: Not specifiedBlonanserin C: Not specified | Blonanserin: 368.10 ⟶ 296.90N-desethyl blonanserin: 340.15 ⟶ 297.05[4][6] | Blonanserin: 368.2 ⟶ 297.2Blonanserin C: 340.2 ⟶ 297.1[5] |

| Linearity Range | Blonanserin: 0.012 - 5.78 ng/mLBlonanserin C: 0.023 - 11.57 ng/mL[3] | Blonanserin: 0.1 - 100.0 ng/mLN-desethyl blonanserin: 0.1 - 100.0 ng/mL[4][6] | 0.01 - 2 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | Blonanserin: 0.012 ng/mL[3] | 0.1 ng/mL[4][6] | 0.01 ng/mL[5] |

| Precision (Intra- and Inter-day) | < 7.5%[3] | Not Specified | < 8.0%[5] |

| Accuracy (Relative Error) | Not Specified | Not Specified | < 6.6%[5] |

III. Experimental Protocols

Protocol 1: RP-HPLC for Blonanserin in Pharmaceutical Tablets

This protocol is based on the method described by S. Ashutosh Kumar et al..

1. Materials and Reagents:

-

Blonanserin working standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Milli-Q water

-

Blonanserin tablets

-

0.45 µm Millipore PVDF filter

2. Chromatographic Conditions:

-

Instrument: HPLC system with a PDA detector (e.g., Shimadzu CLASS-VP series).

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of water, acetonitrile, and TFA in the ratio of 65:35:0.05 (v/v/v). The mobile phase should be sonicated for 5 minutes before use.

-

Flow Rate: 1.0 mL/min.

-

Detection: 237 nm.

-

Injection Volume: Not specified, typically 10-20 µL.

-

Column Temperature: Ambient.

3. Preparation of Standard Stock Solution:

-

Accurately weigh about 40 mg of Blonanserin working standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 50 mL of the mobile phase (used as diluent) and sonicate to dissolve.

-

Allow the solution to cool to room temperature and then make up the volume to 100 mL with the diluent.

4. Preparation of Sample Solution:

-

Weigh and finely powder 20 Blonanserin tablets.

-

Accurately weigh a quantity of the powder equivalent to about 4 mg of Blonanserin and transfer it to a 250 mL volumetric flask.

-

Add approximately 125 mL of the diluent and sonicate for 20 minutes.

-

Cool the solution to room temperature and make up the volume to 250 mL with the diluent.

-

Filter the solution through a 0.45 µm Millipore PVDF filter, discarding the first few mL of the filtrate.

5. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak area for Blonanserin.

-

Calculate the concentration of Blonanserin in the sample by comparing its peak area with that of the standard.

Protocol 2: LC-MS/MS for Blonanserin and its Metabolite in Human Plasma

This protocol is a generalized procedure based on the methods described by Zheng et al. and others for pharmacokinetic studies[3][5][8].

1. Materials and Reagents:

-

Blonanserin and Blonanserin C certified reference standards

-

Internal Standard (IS), e.g., AD-5332 or a deuterated analog

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Human plasma (blank)

-

Deionized water

2. LC-MS/MS Conditions:

-

Instrument: LC-MS/MS system (e.g., API 4000 triple-quadrupole mass spectrometer with an ESI source)[8].

-

Column: Waters XBridge C8 (4.6 × 150 mm, 3.5 μm) or equivalent C18 column[3].

-

Mobile Phase: A gradient or isocratic elution using a mixture of aqueous and organic phases. For example:

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Ionization: Electrospray Ionization (ESI) in positive mode[3].

-

Detection: Multiple Reaction Monitoring (MRM). Specific transitions for each analyte and the IS must be optimized.

3. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Blonanserin, Blonanserin C, and the IS in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.

-

Prepare working solutions by serial dilution of the stock solutions to create calibration standards and quality control (QC) samples.

4. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.

-

Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).

-

Transfer to an autosampler vial for injection.

5. Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Acquire data using the optimized MRM transitions.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

-

Determine the concentrations of Blonanserin and Blonanserin C in the unknown samples from the calibration curve.

IV. Conclusion

The choice of analytical method for Blonanserin quantification depends on the specific application. RP-HPLC with UV detection is a reliable and cost-effective method for routine quality control of pharmaceutical products. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples for pharmacokinetic studies, LC-MS/MS is the method of choice. The detailed protocols and summarized data provided in these application notes serve as a comprehensive guide for researchers and scientists involved in the analysis of Blonanserin. Method validation should always be performed according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the reliability of the results.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Benanserin Hydrochloride in Research

Disclaimer: Specific experimental data for Benanserin Hydrochloride (CAS 525-02-0) is limited in publicly available literature. The following protocols and information are based on the general properties of tryptamine (B22526) derivatives and serotonin (B10506) antagonists. Researchers should treat these as starting points and perform their own optimization and validation experiments.

Introduction

This compound is a tryptamine derivative and is classified as a serotonin antagonist.[1] Serotonin (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels in the central and peripheral nervous systems that mediate the effects of the neurotransmitter serotonin. As a serotonin antagonist, this compound is a valuable tool for researchers studying the physiological and pathological roles of serotonin signaling.